molecular formula C9H13NO B1347553 (S)-1-(2-Methoxyphenyl)ethanamine CAS No. 68285-24-5

(S)-1-(2-Methoxyphenyl)ethanamine

Cat. No. B1347553
CAS RN: 68285-24-5
M. Wt: 151.21 g/mol
InChI Key: VENQOHAPVLVQKV-ZETCQYMHSA-N
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Scientific Research Applications

Synthesis of Medicinal Compounds

Analytical Chemistry and Toxicology

In analytical chemistry and toxicology, derivatives of (S)-1-(2-Methoxyphenyl)ethanamine are used for analytical purposes. For instance, gas chromatography–mass spectrometry analysis of certain psychoactive substances involves the use of this compound or its derivatives as reference standards. This aids in the identification of various psychoactive compounds in forensic and toxicological analyses (Lum, Brophy, & Hibbert, 2016).

Clinical Toxicology

In the field of clinical toxicology, (S)-1-(2-Methoxyphenyl)ethanamine derivatives are detected and quantified in serum samples of patients using high-performance liquid chromatography tandem mass spectrometry. This has implications for understanding the pharmacokinetics and toxicology of psychoactive substances in emergency medical situations (Poklis, Charles, Wolf, & Poklis, 2013).

Cytochrome P450 Enzyme Metabolism

Research on cytochrome P450 enzymes involves studying the metabolism of psychoactive substances derived from (S)-1-(2-Methoxyphenyl)ethanamine. Identifying the primary cytochrome P450 enzymes that metabolize these compounds is crucial for understanding their pharmacological effects and potential drug-drug interactions (Nielsen et al., 2017).

Antibacterial Agents Synthesis

The compound is involved in the synthesis of new antibacterial agents. For example, derivatives of 2-(4-methoxyphenyl)-1-ethanamine, structurally related to (S)-1-(2-Methoxyphenyl)ethanamine,show potential as inhibitors of bacterial strains like Escherichia coli, demonstrating its importance in the development of new antimicrobial compounds. The synthesized compounds have been tested for their biofilm inhibitory action, highlighting the potential application in medical microbiology and pharmaceuticals (Abbasi et al., 2019).

Neuropharmacology Research

(S)-1-(2-Methoxyphenyl)ethanamine derivatives are used in neuropharmacology research to study their effects as psychoactive substances. Research in this area involves comparing the pharmacological effects of various psychoactive substances on serotonin receptors, which can help understand their hallucinogenic properties and potential therapeutic applications (Elmore et al., 2018).

Drug Metabolism Studies

This compound is significant in studies related to drug metabolism, particularly in understanding the enantioselective metabolism of pesticides like methoxychlor. Understanding the metabolic pathways and the involvement of various cytochrome P450 isoforms in metabolizing these pesticides provides insights into their biological activity and potential health effects (Hu & Kupfer, 2002).

Environmental Toxicology

In environmental toxicology, studies focus on the metabolic fate of environmental contaminants like methoxychlor. Research using bacterial models like Eubacterium limosum helps in understanding the biotransformation of these contaminants, shedding light on their potential environmental and health impacts (Yim et al., 2008).

Safety And Hazards

Specific safety and hazard information for “(S)-1-(2-Methoxyphenyl)ethanamine” was not found in the literature I retrieved. It’s always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of “(S)-1-(2-Methoxyphenyl)ethanamine” are not specified in the literature I found. However, the use of related compounds in chemical synthesis suggests potential applications in organic chemistry234.


properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQOHAPVLVQKV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357392
Record name (S)-1-(2-Methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxyphenyl)ethanamine

CAS RN

68285-24-5
Record name (αS)-2-Methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68285-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(2-Methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(2-Methoxyphenyl)ethaneamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com
TC Nugent, SM Marinova - Synthesis, 2013 - thieme-connect.com
Routes to enantioenriched amines are outlined that employ reductive amination and carbanion addition methods. The strategies require either one or two reaction steps from prochiral …
Number of citations: 17 www.thieme-connect.com

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